Product packaging for Bruceolide(Cat. No.:CAS No. 25514-28-7)

Bruceolide

Cat. No.: B1213402
CAS No.: 25514-28-7
M. Wt: 438.4 g/mol
InChI Key: YLWQKYSDNGHLAO-PWRINDRCSA-N
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Description

Bruceolide is a naturally occurring quassinoid compound isolated from plant species such as Bischofia javanica . This complex tetracyclic diterpenoid exhibits significant biological activity that has made it a valuable tool in pharmacological and biochemical research. Researchers utilize this compound primarily for its demonstrated antimalarial properties and potent anticancer effects across various cell lines . The compound's molecular formula is C21H26O10 with a molecular weight of 438.429 g/mol and a CAS Registry Number of 25514-28-7 . Its intricate structure features multiple oxygen-containing functional groups including lactone rings and hydroxyl groups that contribute to its bioactivity . In cancer research, this compound and its synthetic derivatives have shown promising antitumor activity through multiple mechanisms . Studies indicate it functions as a protein synthesis inhibitor by binding to ribosomal subunits and disrupting eukaryotic translation machinery . Additional research has revealed that this compound can inhibit nuclear factor erythroid 2-related factor 2 (Nrf2) signaling, which represents a valuable approach for overcoming chemoresistance in cancer treatment . The compound has demonstrated efficacy against various cancer types including colorectal cancer and leukemia models, where it suppresses cell proliferation, induces cell cycle arrest, and promotes apoptosis through inhibition of key signaling pathways such as HIF-1α and STAT3 . This compound is provided For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O10 B1213402 Bruceolide CAS No. 25514-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3,10,15,16-tetrahydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-7-8-4-10-20-6-30-21(18(28)29-3,15(20)13(25)17(27)31-10)16(26)12(24)14(20)19(8,2)5-9(22)11(7)23/h8,10,12-16,23-26H,4-6H2,1-3H3/t8-,10+,12+,13+,14+,15+,16-,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWQKYSDNGHLAO-PWRINDRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948401
Record name Bruceolide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25514-28-7
Record name Picras-3-en-21-oic acid, 13,20-epoxy-3,11,12,15-tetrahydroxy-2,16-dioxo-, methyl ester, (11β,12α,15β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25514-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bruceolide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bruceolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation of Bruceolide

Botanical Sources and Distribution of Bruceolide and Related Quassinoids

Quassinoids, including this compound, are characteristic secondary metabolites of the Simaroubaceae plant family. ontosight.aiwikipedia.orgresearchgate.net This family includes various genera known to produce these compounds. This compound itself has been isolated from Bischofia javanica and species within the Brucea genus, such as Brucea javanica and Brucea sumatrana. echemi.comwikipedia.org Brucea javanica is an evergreen shrub widely distributed in Southeast Asia and northern Australia. nih.gov It is well-known in traditional Chinese medicine, where its dried ripe fruits, known as 'Yadanzi', are used. nih.govresearchgate.net Brucea antidysenterica, an African species, is also a source of quassinoids, including bruceolides like bruceantin (B1667948) and bruceanic acids, found in its leaves and stem bark. prota4u.org The distribution of quassinoid-producing Simaroubaceae species spans American, West African, East African, and Asian genera. wikipedia.org

Related quassinoids found in these botanical sources include bruceantin, bruceanols, bruceines (such as bruceine A, B, C, D, E, F, I, and J), brusatol (B1667952), eurycomanone, gutolactone, isobrucein A, neoquassin, nigakihemiacetal A, odyendanol, picrasinol D, quassimarin, samaderines, and simalikalactones. wikipedia.orgoaes.ccprota4u.org Quassin (B1678622), the prototypical quassinoid, was first isolated from Quassia species. wikipedia.orgwikipedia.org

Extraction and Initial Purification Methodologies from Plant Materials

The extraction of bioactive compounds like this compound from plant materials involves separating the desired constituents from the complex plant matrix. Various extraction methods can be employed, with the choice depending on the nature of the plant material, the target compound's chemistry, the solvent used, pH, temperature, and the solvent-to-sample ratio. encyclopedia.pubnih.gov

Common initial extraction techniques for medicinal plants include maceration, infusion, decoction, percolation, digestion, and Soxhlet extraction. encyclopedia.pubnih.govms-editions.cl Maceration involves soaking the coarsely powdered plant material in a solvent (menstruum) in a closed container for a period, allowing the compounds to diffuse into the solvent. encyclopedia.pubnih.govdergipark.org.tr Infusion is similar but typically involves a shorter soaking time, often with hot water. ms-editions.cldergipark.org.tr Decoction involves boiling the plant material in water. nih.govms-editions.cl Percolation is a continuous process where the solvent flows through the plant material. nih.gov Soxhlet extraction is a method that allows for continuous extraction with a solvent. nih.gov Techniques like microwave-assisted extraction and ultrasound-assisted extraction are also used to enhance the efficiency of the extraction process by promoting cell rupture and improving diffusion. encyclopedia.pubnih.govms-editions.cl

Solvents commonly used for extraction range from polar (e.g., water, alcohols) to intermediate polar (e.g., acetone, dichloromethane) and nonpolar (e.g., n-hexane, chloroform). nih.gov For quassinoids, which are highly oxygenated, polar or intermediate polar solvents are often suitable. researchgate.netnih.gov For instance, ethanolic extracts of Brucea antidysenterica have been used for the isolation of quassinoids. google.com An aqueous extract of Brucea javanica has also been prepared by extracting the plant material with sterile water. nih.gov

Following initial extraction, preliminary purification steps are often necessary to remove bulk plant material and less soluble compounds. This can involve filtration to separate the liquid extract from solid residues. encyclopedia.pubms-editions.cl Liquid-liquid partitioning, which involves distributing compounds between two immiscible solvents based on their polarities, is a common initial purification technique. google.comgoogle.com For example, an alcoholic extract can be partitioned between water and a less polar solvent like chloroform (B151607) or carbon tetrachloride to selectively isolate compounds based on their solubility in these phases. google.com

Advanced Chromatographic Techniques for this compound Isolation and Characterization

Advanced chromatographic techniques are crucial for the isolation and purification of this compound from complex plant extracts, as well as for its characterization. These techniques offer higher resolution and selectivity compared to initial purification methods, enabling the separation of this compound from closely related quassinoids and other plant constituents. rotachrom.comnumberanalytics.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and isolation of natural products, including quassinoids. mdpi.comnih.govijnrd.org HPLC separates compounds based on their differential interaction with a stationary phase and a mobile phase under high pressure. nih.gov Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is particularly suitable for separating compounds of medium polarity like many quassinoids. mdpi.com HPLC coupled with UV detection is commonly employed, as many natural products absorb UV light at specific wavelengths, allowing for their detection and quantification. mdpi.comnih.gov

Column chromatography, including open column chromatography and medium performance liquid chromatography (MPLC), is also utilized for the purification of this compound and other quassinoids. google.commdpi.comijnrd.org Silica (B1680970) gel is a common stationary phase in column chromatography, and compounds are eluted using a gradient of solvents of increasing polarity. google.commdpi.com

Thin-layer chromatography (TLC) is a simple and versatile technique used for monitoring the progress of purification, comparing samples, and sometimes for small-scale isolation. nih.govnih.govijnrd.org It involves separating compounds on a thin layer of adsorbent (such as silica gel) coated on a plate. nih.govnih.govijnrd.org

More advanced techniques like Centrifugal Partition Chromatography (CPC) offer advantages for isolating compounds from complex matrices. rotachrom.commdpi.com CPC is a liquid-liquid chromatography technique that uses two immiscible liquid phases as the stationary and mobile phases, supported by a centrifugal force. rotachrom.commdpi.com This method can be effective for isolating specific compounds of interest from complex mixtures. rotachrom.commdpi.com

For characterization, spectroscopic techniques are often coupled with chromatography. Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry. numberanalytics.commdpi.com This allows for the determination of the molecular weight and fragmentation pattern of this compound, providing valuable information about its structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for elucidating the detailed chemical structure of isolated this compound by providing information about the arrangement of atoms and functional groups. mdpi.com

Chemical Structure and Structural Biology of Bruceolide

Core Quassinoid Skeleton and Defining Structural Features of Bruceolide

This compound is characterized by a C20 quassinoid core skeleton researchgate.netacs.orgresearchgate.net. Quassinoids are considered degraded triterpenes, biogenetically derived from tetracyclic triterpenes researchgate.net. The core structure of this compound is based on the picrasane (B1241345) skeleton wikipedia.orgechemi.com. It features a complex arrangement of fused rings ontosight.aiontosight.ai. Key functional groups present in this compound include hydroxyl groups, carbonyl groups (specifically a 2,16-dioxo arrangement), an epoxy group (at the 13,20 position), a delta-lactone ring, a cyclic ether, an enone moiety, and a methyl ester group ontosight.aiechemi.com. The IUPAC name, Methyl 3,11β,12α,15β-tetrahydroxy-2,16-dioxo-13,20-epoxy-13β-picras-3-en-21-oate, explicitly details many of these features, including the picras-3-en core, the positions and configurations of hydroxyl groups, the epoxy group, and the methyl ester at C-21 wikipedia.orgechemi.com. This compound is considered a representative compound and a common core skeleton among certain antimalarial quassinoids researchgate.net.

This compound has a molecular formula of C₂₁H₂₆O₁₀ and a molecular weight of 438.429 g/mol wikipedia.orgechemi.comnih.govamibase.org.

Table 1: Basic Chemical Properties of this compound

PropertyValueUnit
Molecular FormulaC₂₁H₂₆O₁₀-
Molecular Weight438.429 g/mol
PubChem CID99531-
CAS Number25514-28-7-

Stereochemical Configuration and Chirality of this compound

The complex structure of this compound contains multiple stereogenic centers, contributing to its specific three-dimensional arrangement echemi.comcam.ac.uk. The IUPAC name of this compound explicitly indicates the stereochemical configuration at several positions using beta (β) and alpha (α) designations, such as 11β, 12α, and 15β wikipedia.orgechemi.com. These designations specify the orientation of substituents relative to the plane of the molecule's ring system. This compound is a chiral molecule, possessing defined atom stereocenters echemi.comlibretexts.orgkhanacademy.org. The PubChem entry for this compound lists a defined atom stereocenter count of 10 echemi.com. The specific arrangement of atoms at these chiral centers is crucial for its biological interactions cam.ac.ukstanford.edu.

Spectroscopic and Diffraction Methods for Structural Elucidation of this compound

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic and diffraction techniques nih.govresearchgate.netresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a primary tool for determining the carbon-hydrogen framework and identifying functional groups within the molecule weebly.comnzqa.govt.nzthermofisher.com. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying substructures weebly.comnzqa.govt.nzglowscotland.org.uk. Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption frequencies weebly.comnzqa.govt.nzthermofisher.com.

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic and molecular structure of crystalline compounds wikipedia.orgnih.govlibretexts.org. This method involves analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal wikipedia.orglibretexts.org. X-ray diffraction analysis has been instrumental in establishing the chemical structures of quassinoids, including this compound nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The crystal structure of this compound itself has been reported, providing definitive data on its solid-state conformation, bond lengths, and angles nih.govresearchgate.net.

Table 2: Spectroscopic and Diffraction Methods Used for Structural Elucidation

MethodInformation ProvidedApplication to this compound/Quassinoids
NMR Spectroscopy (¹H, ¹³C)Carbon-hydrogen framework, functional groups, connectivityUsed for structural determination of this compound and derivatives nih.govresearchgate.netchemfaces.com
Mass Spectrometry (MS)Molecular weight, fragmentation pattern, molecular formulaUsed in the structural analysis of organic compounds weebly.comnzqa.govt.nzglowscotland.org.uk
Infrared (IR) SpectroscopyIdentification of functional groupsUsed in the structural analysis of organic compounds weebly.comnzqa.govt.nzthermofisher.com
X-ray CrystallographyPrecise 3D atomic structure, bond lengths, anglesUsed to establish the structure of this compound and related compounds nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Structure-Based Analysis of this compound

Structure-based analysis of this compound involves understanding how its specific chemical structure and three-dimensional conformation relate to its interactions with biological targets. Structure-activity relationship (SAR) studies on quassinoids, including this compound derivatives, have highlighted the importance of specific structural features, such as the nature of the C-15 side chain and modifications to the core skeleton, in influencing their biological activities acs.orgchemfaces.commdpi.com.

Molecular docking studies, a computational technique used in structure-based drug design, predict the preferred orientation and binding affinity of a molecule (like this compound) to a protein target based on their structures mdpi.comnih.govhilarispublisher.com. While specific detailed molecular docking studies focusing solely on native this compound with various targets were not extensively detailed in the search results, studies on related brusatol (B1667952) derivatives and their interaction with proteins like HSP90 demonstrate the application of this approach to quassinoids mdpi.comnih.gov. These studies analyze interactions such as hydrogen bonds and hydrophobic interactions between the ligand (quassinoid derivative) and key amino acid residues in the protein's binding pocket mdpi.comnih.gov.

Furthermore, research has investigated the direct interaction of this compound (BOL) with specific proteins. For instance, protein pull-down assays have shown that this compound can bind specifically to the STAT3 protein in human colorectal cancer cells, suggesting a potential mechanism of action involving STAT3 inhibition nih.gov. This finding represents a direct link between the presence of the this compound molecule and its interaction with a specific biological target protein, providing insight into structure-based interactions.

Biosynthesis of Bruceolide

Proposed Biosynthetic Pathways for Quassinoid Scaffold Formation

The journey to bruceolide begins with the biosynthesis of the characteristic quassinoid scaffold. It is widely accepted that quassinoids are derived from triterpenoid (B12794562) precursors. numberanalytics.com The proposed pathway commences with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for many triterpenoids. This initial step is catalyzed by an oxidosqualene cyclase (OSC), which in the case of quassinoid biosynthesis, is related to tirucalla-7,24-dien-3β-ol synthase. nih.gov This leads to the formation of a protolimonoid, a C30 precursor. nih.govresearchgate.net

A key and long-standing hypothesis, now supported by experimental evidence, is that quassinoids and limonoids, another class of structurally related triterpenoids, share a common evolutionary and biosynthetic origin. nih.govresearchgate.net Research on Ailanthus altissima has identified that the initial steps of quassinoid biosynthesis, leading to the formation of the protolimonoid melianol (B1676181), are identical to the early stages of limonoid biosynthesis. nih.govresearchgate.net

Following the formation of the protolimonoid scaffold, a series of oxidative degradation reactions occur. nih.gov These modifications are extensive and result in the loss of carbon atoms, leading to the characteristic C18, C19, C20, C22, or C25 skeletons of various quassinoids. nih.gov this compound itself is a C20 quassinoid. eurekaselect.comresearchgate.net The intricate series of rearrangements, oxidations, and reductions ultimately shapes the final quassinoid core structure. numberanalytics.com

Key Enzymatic Steps and Intermediates in this compound Biosynthesis

The conversion of the initial triterpenoid precursor into the complex structure of this compound is orchestrated by a cohort of specific enzymes. While the entire pathway is yet to be fully elucidated, several key enzymatic steps and the enzymes that catalyze them have been identified.

Key Enzymes and Their Roles:

Oxidosqualene Cyclase (OSC): This enzyme catalyzes the first committed step in the pathway, the cyclization of 2,3-oxidosqualene to form the initial triterpenoid scaffold. nih.gov In Ailanthus altissima, the OSC AaTS has been identified as a tirucalla-7,24-dien-3β-ol synthase. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes plays a crucial role in the extensive oxidative modifications of the triterpenoid backbone. numberanalytics.com In the early stages of quassinoid biosynthesis in A. altissima, two CYPs, AaCYP71CD4 and AaCYP71BQ17, are responsible for converting the initial cyclization product into the protolimonoid melianol. nih.gov

Oxidoreductases: These enzymes are involved in the reduction reactions that are essential for modifying the oxidation state of various carbons within the intermediate molecules. numberanalytics.com

Isomerases: Rearrangement reactions, which are critical for forming the complex ring systems of quassinoids, are facilitated by isomerases. numberanalytics.com

Squalene (B77637) Synthase (SQS): Acting earlier in the pathway, SQS is a key enzyme that controls the carbon flux towards triterpenoid biosynthesis by catalyzing the formation of squalene from farnesyl pyrophosphate (FPP). nih.gov

Key Intermediates:

The biosynthetic pathway proceeds through a series of intermediate compounds. Some of the key intermediates identified or proposed include:

2,3-Oxidosqualene: The linear precursor that undergoes cyclization. nih.gov

Tirucalla-7,24-dien-3β-ol: The product of the initial cyclization by OSC. nih.gov

Melianol: A protolimonoid that serves as a crucial intermediate, linking the biosynthesis of quassinoids and limonoids. nih.govresearchgate.net

The subsequent steps leading from melianol to this compound involve further oxidative modifications and rearrangements, though the specific enzymes and intermediates for each transformation are still under active investigation.

Genetic and Molecular Determinants of this compound Production in Natural Sources

The production of this compound in plants is under tight genetic control. The enzymes responsible for its biosynthesis are encoded by specific genes, and the regulation of these genes dictates the levels of this compound accumulation. numberanalytics.com Modern techniques such as transcriptome and metabolome analysis have been instrumental in identifying the genes involved in quassinoid biosynthesis. researchgate.net

For instance, the study of Ailanthus altissima utilized transcriptome data to identify the genes encoding the oxidosqualene cyclase (AaTS) and the two cytochrome P450s (AaCYP71CD4 and AaCYP71BQ17) involved in the early steps of the pathway. nih.gov Similarly, transcriptome analysis of various species within the Simaroubaceae family has led to the identification and characterization of squalene synthase (SQS) genes, such as AaSQS from A. altissima. nih.gov

The expression of these biosynthetic genes can be influenced by various factors, including developmental stage and environmental conditions. numberanalytics.com This suggests a complex regulatory network that governs the production of quassinoids like this compound. Understanding these genetic determinants is not only crucial for comprehending the natural diversity of these compounds but also opens up possibilities for metabolic engineering and synthetic biology approaches to enhance the production of medicinally important molecules like this compound. nih.gov

Enzyme Abbreviation Function Source Organism Example
Squalene SynthaseSQSCatalyzes the formation of squalene from farnesyl pyrophosphate (FPP). nih.govAilanthus altissima nih.gov
Oxidosqualene CyclaseOSCCatalyzes the cyclization of 2,3-oxidosqualene. nih.govAilanthus altissima nih.gov
Cytochrome P450 MonooxygenaseCYPInvolved in extensive oxidation steps. numberanalytics.comnih.govAilanthus altissima nih.gov
OxidoreductaseCatalyzes reduction reactions. numberanalytics.comSimaroubaceae family numberanalytics.com
IsomeraseFacilitates rearrangement reactions. numberanalytics.comSimaroubaceae family numberanalytics.com
Intermediate Description
2,3-OxidosqualeneLinear precursor for triterpenoid synthesis. nih.gov
Tirucalla-7,24-dien-3β-olInitial cyclization product. nih.gov
MelianolProtolimonoid intermediate. nih.govresearchgate.net

Chemical Synthesis and Derivatization of Bruceolide and Its Analogues

Semisynthetic Strategies from Precursor Quassinoids

Semisynthesis, starting from more readily available quassinoids like bruceine A or brusatol (B1667952), represents the most common approach to generate bruceolide and its derivatives. This strategy leverages the existing complex scaffold and focuses on the selective modification of its functional groups.

The quassinoid skeleton features multiple hydroxyl groups, necessitating regioselective reactions to avoid unwanted side products. The C-3 hydroxyl moiety of precursor molecules is often highly reactive, making it a primary site for initial modifications. nih.gov A common strategy involves protecting this group to enable selective reactions elsewhere on the molecule. For instance, in a multi-step synthesis of this compound analogues from bruceine A, the C-3 hydroxyl group is initially protected with a tert-butyldimethylsilyl (TBS) ether. nih.gov This protecting group is stable enough to withstand subsequent reaction conditions and can be removed later in the synthetic sequence.

Direct functionalization of the C-3 hydroxyl group is also a viable strategy for creating new analogues. For example, the C-3 hydroxyl of this compound has been directly esterified with various acyl chlorides to produce a range of derivatives. nih.gov This approach allows for the introduction of diverse functionalities at this position to probe its role in biological activity.

The ester group at the C-15 position is a critical determinant of the biological activity of many quassinoids. This compound itself, which possesses a hydroxyl group at C-15, is significantly less potent in its antitumor activity compared to its ester-containing counterparts like brusatol or bruceantin (B1667948). nih.govnih.gov This highlights the importance of the C-15 side chain for biological function.

A key step in many semisynthetic routes is the saponification (hydrolysis) of the C-15 ester of a precursor like bruceine A or brusatol to yield the C-15 alcohol, which is this compound. nih.gov This reaction is typically achieved using a base such as potassium methoxide (B1231860) in anhydrous methanol. nih.gov The resulting this compound serves as a versatile intermediate, which can then be re-esterified with a wide array of carboxylic acids or their activated derivatives to generate novel analogues with modified C-15 side chains. This strategy allows for systematic exploration of how the size, shape, and electronic properties of the C-15 ester affect bioactivity. nih.govnih.gov

Acylation is the most prevalent modification in the synthesis of this compound analogues. By reacting the C-3 or C-15 hydroxyl groups with various acylating agents, a multitude of ester derivatives have been created. These modifications can significantly impact the compound's properties and biological efficacy. For example, acylated derivatives of this compound have demonstrated potent antimalarial activities. wikipedia.org The synthesis of these compounds typically involves standard esterification procedures, providing a straightforward method to generate chemical diversity from the natural product scaffold.

The incorporation of halogen atoms, particularly fluorine, into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological parameters. mdpi.com This approach has been applied to the quassinoid scaffold. Fluorinated acyl groups have been successfully introduced at both the C-3 and C-15 positions of the this compound core. nih.gov

In one study, the C-15 senecioyl side chain of brusatol was replaced with fluorinated acyl groups. nih.gov In parallel, the C-3 hydroxyl group of this compound was esterified using fluorinated acyl chlorides. nih.gov The resulting fluorinated quassinoids showed significant cytotoxic activity against several human cancer cell lines, with one derivative exhibiting potency similar to the highly active natural product bruceantin. nih.gov This demonstrates that the introduction of halogenated moieties is a promising strategy for developing potent this compound-based therapeutic agents.

Total Synthesis Approaches to the this compound Core and Analogues

The total synthesis of quassinoids like this compound is a formidable challenge due to their high degree of oxidation, stereochemical complexity, and unique polycyclic architecture. While the total synthesis of this compound itself is not widely reported, strategies developed for other members of the quassinoid family, such as (+)-quassin, provide a blueprint for how the core structure could be assembled. nih.gov

Novel Synthetic Methodologies and Reaction Development in this compound Chemistry

The quest to synthesize and modify complex natural products like this compound is a powerful driver for the invention of new chemical reactions and strategies. nih.gov While specific novel methodologies developed exclusively for this compound are not extensively detailed in the literature, general advancements in organic synthesis are highly relevant.

Modern synthetic methods that could accelerate the creation of this compound analogues include:

Catalytic C-H Functionalization: These reactions allow for the direct conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, potentially streamlining the modification of the quassinoid core at positions that are otherwise unreactive. mdpi.com

Flow Chemistry: Performing reactions in continuous flow systems can enhance reaction efficiency, safety, and scalability, which would be advantageous for producing libraries of this compound derivatives for screening. mdpi.com

Biocatalysis: The use of enzymes to perform selective transformations, such as hydroxylations or acylations, could offer elegant solutions to the regioselectivity challenges inherent in this compound chemistry. sciencedaily.com

Fragment-Based and Modular Synthesis: Inspired by modern drug discovery, approaches that assemble complex molecules from simpler, pre-functionalized building blocks could be applied to rapidly generate diverse quassinoid-inspired structures. diamond.ac.uk

The development of such innovative and powerful synthetic tools will be critical for fully exploring the chemical space around the this compound scaffold and unlocking its therapeutic potential. mdpi.com

Design and Synthesis of Prodrugs and Targeted Delivery Systems for Bruceolides

The therapeutic application of this compound and its analogues, such as brusatol, is often hampered by challenges like poor water solubility and non-specific cytotoxicity. To address these limitations, significant research has focused on the design and synthesis of prodrugs and targeted delivery systems. These strategies aim to improve the pharmacological properties of bruceolides, enabling more effective and selective delivery to target tissues.

Prodrug Design and Synthesis

The chemical structure of this compound and its analogues offers several functional groups that can be modified to create prodrugs. These modifications typically involve the covalent attachment of a promoiety, which is designed to be cleaved in vivo to release the active drug.

One notable approach involves the derivatization of brusatol to enhance its therapeutic index. Researchers have successfully synthesized a series of nitric oxide (NO)-releasing derivatives of brusatol. nih.gov In this design, a furoxan moiety, which acts as an NO donor, was covalently attached to four different positions on the brusatol molecule. nih.gov This strategy resulted in the synthesis of forty derivatives, with the aim of combining the pharmacological effects of brusatol with the biological activities of nitric oxide, potentially reducing toxicity while maintaining or enhancing efficacy. nih.gov

Another example of derivatization is the synthesis of a fluorescent brusatol probe. nih.gov In this work, brusatol was modified with an immunoaffinity fluorescent (IAF) tag. The synthesis involved a two-step process: first, the brusatol was treated with t-butyl-bromoacetate, followed by deprotection with tri-fluoroacetic acid. The resulting product was then coupled with the IAF tag. nih.gov While the primary purpose of this probe was to identify the molecular targets of brusatol, the synthetic route demonstrates the feasibility of attaching larger molecules to the brusatol core, a principle that is central to many prodrug and targeted delivery strategies. nih.gov

Below is a table summarizing the synthetic derivatization of brusatol for prodrug development:

Parent CompoundPromoiety/TagSynthetic StrategyDesign Rationale
BrusatolFuroxan (Nitric Oxide donor)Covalent attachment to four distinct positions on the brusatol molecule.To create NO-releasing prodrugs with potentially reduced cytotoxicity and improved therapeutic efficacy. nih.gov
BrusatolImmunoaffinity Fluorescent (IAF) tagTwo-step synthesis involving treatment with t-butyl-bromoacetate, deprotection, and subsequent coupling with the IAF tag.To create a fluorescent probe for target identification, demonstrating the feasibility of attaching larger molecules. nih.gov

Targeted Delivery Systems

In addition to prodrug strategies, the encapsulation of bruceolides into nanoparticle-based delivery systems has been explored to improve their delivery and therapeutic effect. These systems are designed to protect the drug from degradation, improve solubility, and facilitate targeted accumulation in diseased tissues.

One significant development has been the formulation of brusatol-loaded nanoparticles. These nanoparticles were prepared using the oil-in-water (o/w) emulsification solvent diffusion method, with mPEG-PLGA as the polymer. This method is well-suited for encapsulating hydrophobic drugs like brusatol. The resulting nanoparticles were spherical and demonstrated a sustained, biphasic release of the encapsulated brusatol. This formulation was designed to overcome the challenges of brusatol's poor water solubility and non-specific toxicity.

Similarly, a this compound analogue, referred to as BOL, has been encapsulated in POEG-POM nanoparticles. nih.gov The preparation involved mixing a solution of BOL in dichloromethane (B109758) with a POEG-POM polymer solution. The solvent was then evaporated to form a thin film, which was hydrated to form the BOL-loaded nanoparticles. nih.gov This nano-formulation represents another strategy to enhance the delivery of quassinoids.

Furthermore, the principle of targeted delivery through conjugation has been demonstrated by attaching BOL to epoxy-activated Sepharose 6B beads. nih.gov This conjugation was performed to investigate the interaction of BOL with specific proteins, but the underlying chemical strategy of immobilizing the quassinoid on a solid support is relevant for the design of targeted delivery systems where the nanoparticle or polymer acts as the carrier. nih.gov

The following table provides an overview of the design and synthesis of targeted delivery systems for this compound analogues:

Active CompoundDelivery SystemMethod of PreparationDesign Rationale
BrusatolmPEG-PLGA nanoparticlesOil-in-water (o/w) emulsification solvent diffusion method.To overcome poor water solubility and non-specific toxicity, and to achieve sustained release.
BOL (this compound analogue)POEG-POM nanoparticlesSolvent evaporation of a drug-polymer mixture followed by hydration.To create a nanoparticle formulation for improved delivery of the quassinoid. nih.gov
BOL (this compound analogue)Sepharose 6B beadsConjugation to epoxy-activated beads.To demonstrate specific protein binding, with implications for carrier-based targeted delivery. nih.gov

These examples of chemical synthesis and derivatization highlight the ongoing efforts to harness the therapeutic potential of this compound and its analogues through the rational design of prodrugs and targeted delivery systems.

Structure Activity Relationship Sar Studies of Bruceolide and Its Analogues

Correlations Between C-15 Side Chain Structure and Biological Potency

The nature of the side chain at the C-15 position of the bruceolide core structure significantly influences its biological activity chemfaces.comresearchgate.net. Studies on brusatol (B1667952) derivatives, which are closely related to this compound and also feature a C-15 ester side chain, have demonstrated this correlation mdpi.comebi.ac.uk.

Research indicates that the type, length, and functional group complexity of the C-15 side chain can impact both the bioactivity and toxicity of quassinoids mdpi.com. For instance, flexible-chain derivatives generally exhibit higher bioactivity compared to those with benzene-ring or heterocyclic side chains, possibly due to increased flexibility allowing for better fitting into active sites mdpi.com. Shorter and simpler side chains tend to lead to higher activity, while more complex structures may decrease it mdpi.com.

Specific examples highlight the importance of the C-15 ester moiety. Replacing the C-15 senecioyl side chain of brusatol with fluorinated acyl groups resulted in derivatives with significant cytotoxic activity ebi.ac.uk. The activity of these fluorinated quassinoids varied depending on the specific modification ebi.ac.uk. Another study showed that 15-[(E)-non-2-enoyl]this compound, synthesized from brusatol, was less active than brusatol itself, suggesting a specific requirement for the C-15 ester moiety for enhanced antimalarial activity among brusatol-related quassinoids ebi.ac.uk.

Furthermore, acylation of this compound at the C-15 position has been shown to enhance antimalarial activity. For example, 15-O-propionylthis compound exhibited potent antimalarial activity chemfaces.comebi.ac.uk. The conversion of the C-13 ester group of brusatol to an amide group significantly decreased antimalarial activity, which was further reduced by A-ring acylation researchgate.net.

The incorporation of chlorine atoms into the side chain has been shown to enhance bioactivity while maintaining low toxicity in some brusatol derivatives mdpi.com. Derivatives with chlorine side chains have demonstrated a favorable balance between activity and toxicity mdpi.com.

Here is a table summarizing some findings related to C-15 side chain modifications:

CompoundC-15 Side Chain ModificationObserved Activity/PotencyReference
BrusatolSenecioyl esterPotent antimalarial activity ebi.ac.uk
15-[(E)-non-2-enoyl]this compound(E)-non-2-enoyl esterEight times less active than brusatol (antimalarial) ebi.ac.uk
15-O-propionylthis compoundPropionyl esterPotent antimalarial activity chemfaces.comebi.ac.uk
Brusatol derivativesFlexible chainGenerally higher bioactivity mdpi.com
Brusatol derivativesBenzene/Heterocyclic chainGenerally lower bioactivity compared to flexible chain mdpi.com
Brusatol derivativesChlorine side chainsEnhanced bioactivity with low toxicity mdpi.com
Brusatol derivativesShorter/simpler side chainsGenerally higher activity mdpi.com
Brusatol derivativesMore complex side chainsTend to decrease activity mdpi.com

Influence of Stereochemistry and Specific Ring System Features on Activity

The stereochemistry and the specific features of the ring system in this compound and related quassinoids are critical determinants of their biological activity researchgate.net. The quassinoid scaffold, typically a C-20 picrasane (B1241345) skeleton in bruceolides, contains multiple chiral centers and fused ring systems researchgate.net.

Studies on different quassinoids have highlighted the importance of specific moieties within the ring system. For instance, the presence of a diosphenol moiety in ring A has been suggested to be important for antitrypanosomal activity chemfaces.comresearchgate.net. An unsaturated lactone on ring A and an oxymethyl bridge between C-8 and C-11 have been linked to antimalarial activity researchgate.net. The integrity of the A ring has also been reported to have a significant impact on antiviral activity researchgate.net.

Modifications to the ring system can drastically alter activity. For example, dehydrobruceine A, which is a dehydro derivative of bruceine A (a this compound analogue), showed significantly reduced antitrypanosomal activity compared to bruceine A chemfaces.com. This suggests that modifications in ring A, such as dehydrogenation, can negatively impact activity chemfaces.comannualreviews.org.

The stereochemistry at various positions is also crucial. While specific detailed findings on this compound's stereochemistry and its direct influence on SAR were not extensively detailed in the search results beyond its established absolute stereochemistry researchgate.net, related quassinoid studies emphasize the stereochemical requirements for activity ucl.ac.uk. The complex stereochemistry of these molecules makes rational drug design challenging but also highlights the specificity of their interactions with biological targets researchgate.net.

This compound and its congeners differ from other quassinoids like glaucarubolone (B1216112) in structural features such as the presence of a hydroxyl group at C-3 instead of C-1 and a C-8 to C-13 ether bridge instead of a C-8 to C-11 hemiketal bridge annualreviews.org. These structural differences are compatible with biological activity annualreviews.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of compounds and their biological activities researchgate.netuct.ac.za. This allows for the prediction of the activity of new, untested compounds based on their molecular descriptors researchgate.net.

QSAR studies are a useful tool in drug discovery and design, including for quassinoids like this compound derivatives researchgate.net. By analyzing the structural variations and corresponding biological activities of a series of this compound analogues, QSAR models can identify the key physicochemical and structural features that contribute to their potency researchgate.net.

While specific detailed QSAR models developed exclusively for this compound derivatives were not extensively found, QSAR has been applied to quassinoids in general to predict biological activity and toxicity researchgate.net. For instance, QSAR studies have been conducted on quassinoid phytoconstituents to find potential inhibitors against targets like the HIV-1 TAT protein ijpsr.com. These studies involve recording molecular and biological activity data, performing QSAR analysis, and using the results to guide further investigations like docking studies ijpsr.com.

QSAR modeling typically involves several steps:

Selection of a set of compounds with known structures and biological activities.

Calculation of molecular descriptors that represent various structural and physicochemical properties (e.g., electronic, steric, hydrophobic).

Development of a mathematical model correlating the descriptors with biological activity using statistical methods.

Validation of the model using internal and external test sets researchgate.net.

The application of QSAR to this compound derivatives can help in understanding which structural modifications are likely to result in improved activity and can prioritize the synthesis and testing of promising new analogues researchgate.net.

Computational Approaches in Rational Design of this compound Analogues

Computational approaches play an increasingly indispensable role in modern drug development, including the rational design of this compound analogues researchgate.net. These methods complement experimental SAR studies and QSAR modeling by providing insights into the interactions between this compound and its potential biological targets at the molecular level nih.govvdoc.pub.

Key computational approaches used in the rational design of this compound analogues include:

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a small molecule (ligand, e.g., a this compound analogue) when bound to a receptor protein (target) and estimates the binding affinity mdpi.comnih.govresearchgate.net. Molecular docking studies can help to understand how different structural modifications of this compound affect its binding to a specific target protein, such as HSP90, which has been identified as a target for brusatol and bruceantin (B1667948) mdpi.com. Studies have used molecular docking to evaluate the binding affinity of this compound and its analogues to potential targets like ERK2 nih.gov.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, allowing researchers to assess the stability of the binding pose and identify key interactions ijpsr.comnih.gov. Molecular dynamics simulations can confirm the stability and flexibility of the protein-ligand complex and help identify pharmacological targets ijpsr.com.

De Novo Design: This approach involves computationally designing novel molecular structures with desired properties, such as improved binding affinity or selectivity, based on the structure of the target site vdoc.pub. While challenging for complex scaffolds like quassinoids, computational methods can assist in generating potential new this compound analogues with optimized features.

Virtual Screening: Large databases of compounds can be computationally screened to identify potential candidates with predicted activity against a specific target nih.govvdoc.pub. This can help prioritize compounds for experimental testing. Virtual screening based on molecular descriptors and drug-likeness has been used to identify potential inhibitors, and this compound has been included in such screenings nih.gov.

Computational methods aid in the rational design process by reducing the number of compounds that need to be synthesized and tested experimentally, saving time and resources rsc.org. They provide a deeper understanding of the structure-activity relationships and can help in designing analogues with improved potency, selectivity, and pharmacokinetic properties researchgate.netmdpi.comvdoc.pub.

Molecular and Cellular Mechanisms of Action of Bruceolide

Targeting Protein Synthesis Pathways

Bruceolide and other quassinoids have been shown to interfere with the intricate machinery of protein synthesis, a vital process for all living cells, and particularly dysregulated in rapidly proliferating cells like cancer cells. nih.govresearchgate.net

Inhibition of Ribosomal Function and Translation Elongation

Studies indicate that this compound and related quassinoids can act as inhibitors of protein synthesis at the ribosomal level. google.comresearchgate.net This inhibition can occur at different stages of translation. Some research suggests that quassinoids, including bruceantin (B1667948) (a related compound), can inhibit the elongation phase of translation, which involves the formation of peptide bonds and the binding of aminoacyl-tRNAs to the ribosome. researchgate.netucl.ac.uk Bruceantin has been reported to bind to the peptidyltransferase center of ribosomes, an interaction that can inhibit peptide bond formation. researchgate.net While this compound itself may be less potent than some analogs in inhibiting protein synthesis, the ability to inhibit protein synthesis is dependent on the structure of the C15 side chain of quassinoids. nih.gov

Data on the protein synthesis inhibitory activity of this compound and related quassinoids can be summarized as follows:

CompoundMechanismTarget LocationEffect on Protein SynthesisReference
This compoundProtein synthesis inhibitionRibosomal levelInhibition google.com
BruceantinInhibition of translation elongationPeptidyltransferase centerInhibition researchgate.netucl.ac.uk
AilanthinoneDisruption of ribosomal functionRibosomal levelInhibition researchgate.netresearchgate.net
Brusatol (B1667952)Global protein synthesis inhibitionPost-transcriptional (?)Inhibition researchgate.netacs.org
Homoharringtonine (HHT)Binds to large ribosomal subunitRibosomal levelInhibition nih.gov

Modulation of Intracellular Signaling Cascades

This compound and its derivatives also exert their effects by modulating various intracellular signaling pathways that play crucial roles in cell survival, proliferation, and apoptosis. nih.govresearchgate.net

Interference with Nrf2 Signaling Pathway

A significant mechanism of action for this compound and particularly its analog brusatol is the interference with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. google.comresearchgate.netnih.gov Nrf2 is a key transcription factor involved in regulating the cellular response to oxidative stress and maintaining redox balance. acs.org Brusatol has been reported to specifically inhibit Nrf2 signaling by reducing its protein levels, often through enhanced ubiquitination and subsequent proteolysis of Nrf2. researchgate.netacs.orgacs.orgnih.govnih.gov This inhibition of Nrf2 can lead to the accumulation of reactive oxygen species (ROS) and disrupt the antioxidant defense mechanisms in cancer cells, contributing to cell death. researchgate.netnih.gov

Research findings on brusatol's interaction with the Nrf2 pathway include:

CompoundTarget PathwayMechanism of InterferenceCellular OutcomeReference
BrusatolNrf2 signalingReduces Nrf2 protein levels (ubiquitination)Increased ROS, disrupted redox balance, cell death researchgate.netacs.orgnih.gov

Regulation of PI3K/Akt/mTOR Pathway Components

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and autophagy. iiarjournals.orgiiarjournals.org this compound and other quassinoids have been shown to modulate components of this pathway. researchgate.netresearchgate.net For instance, brusatol has been reported to induce apoptosis in certain cancer cells through the PI3K/AKT pathway. frontiersin.org Brucea javanica oil (BJO), which contains bruceolides, may exert its efficacy through effects on autophagy via the PI3K/Akt/mTOR pathway. iiarjournals.orgiiarjournals.org Some studies suggest that brusatol can specifically target the PI3K/AKT/GSK3/mTOR signaling pathway. google.com

Observed effects on the PI3K/Akt/mTOR pathway include:

Compound/ExtractTarget PathwayObserved EffectCellular OutcomeReference
BrusatolPI3K/AKT pathwayInduction of apoptosisApoptosis frontiersin.org
BJOPI3K/Akt/mTOR pathwayEffect on autophagyMay contribute to efficacy iiarjournals.orgiiarjournals.org
BrusatolPI3K/AKT/GSK3/mTOR pathwaySpecific targeting/inhibitionPotential anti-cancer activity google.com
BrusatolPI3K/Akt/NF-κB pathwayInduction of apoptosis in gastric cancer cellsApoptosis frontiersin.orgresearchgate.net

Suppression of STAT3 and Other Oncogenic Signaling Molecules

Signal transducer and activator of transcription 3 (STAT3) is an oncogenic signaling molecule frequently activated in various cancers, promoting cell growth, proliferation, and survival. researchgate.netnih.gov this compound derivatives, such as bruceine B and bruceantinol (B162264), have demonstrated the ability to suppress STAT3 signaling. nih.govacs.orgnih.gov Bruceine B, for example, has been shown to inhibit STAT3 activity, potentially linked to the degradation of the transcription factor c-Maf, which can activate STAT3. acs.orgnih.gov Bruceantinol has also been reported to block STAT3 activation and suppress the expression of STAT3-mediated downstream targets like MCL-1, PTTG1, survivin, and c-MYC. nih.gov Additionally, this compound and related quassinoids may influence other oncogenic signaling pathways, including MAPK, NF-κB, and JAK/STAT pathways. researchgate.netresearchgate.net

Effects on STAT3 and other signaling molecules:

Compound/ExtractTarget Molecule/PathwayObserved EffectCellular OutcomeReference
Bruceine BSTAT3 signaling, c-MafInhibition of STAT3 activity, c-Maf degradationReduced proliferation, apoptosis acs.orgnih.gov
BruceantinolSTAT3 signalingBlockade of STAT3 activation, suppression of targetsInhibition of cell growth and proliferation nih.gov
BruceolidesSTAT3, MAPK, NF-κB, JAK/STATModulationContribution to anti-tumor effects researchgate.netresearchgate.net
BrusatolSTAT3 signalingInhibitionInduction of apoptosis, inhibition of proliferation frontiersin.orgresearchgate.net

Induction of Cellular Stress Responses

Quassinoids, including those structurally related to this compound, have been implicated in the induction of cellular stress responses. Oxidative stress, characterized by an increase in reactive oxygen species (ROS), has been proposed as a mechanism underlying the action of some bruceine derivatives. For instance, bruceine D has been shown to induce apoptosis and autophagy in lung cancer cells via the ROS/MAPK signaling pathway. tiprpress.comnih.gov An increase in intracellular ROS levels was observed in cells treated with bruceine D, and pretreatment with an ROS scavenger, N-acetylcysteine (NAC), inhibited bruceine D-mediated apoptosis and autophagy. nih.gov Endoplasmic reticulum (ER) stress, accompanied by ROS production and increased intracellular calcium, has also been observed with some Brucea javanica compounds, leading to the upregulation of stress markers like Bip, IRE1α, and XBP-1s. researchgate.net

Some bruceolides, such as brusatol, have been reported to inhibit the Nrf2-mediated antioxidant response pathway. researchgate.netgoogle.comacs.org Nrf2 is a key transcription factor involved in the cellular defense against oxidative stress. By suppressing Nrf2 activity, bruceolides can disrupt the cell's ability to counteract oxidative damage, contributing to cellular stress and potentially leading to cell death. researchgate.netgoogle.com

Cellular Fate Modulation

This compound and its analogs influence the fate of cells through various mechanisms, impacting processes crucial for cell survival, proliferation, and differentiation.

Initiation of Programmed Cell Death Pathways (Apoptosis)

A significant area of research focuses on the ability of bruceolides to induce apoptosis in cancer cells. Bruceine B, a related quassinoid from Brucea javanica, has been shown to induce multiple myeloma (MM) cell apoptosis in a caspase-3-dependent manner. acs.org This involves the cleavage of PARP1 and caspase-3, key markers of apoptosis. acs.org Bruceine B also downregulates pro-survival proteins such as c-Myc, Mcl-1, and Bcl-2, while increasing the fraction of annexin (B1180172) V-positive cells, further confirming apoptosis induction. acs.org

Other bruceine derivatives, like bruceine D, have also been reported to induce apoptosis in various cancer cell lines, including lung cancer and pancreatic cancer cells. nih.govnih.gov This process often involves the activation of caspase cascades (caspase-3, -8, and -9) and modulation of Bcl-2 family proteins, such as increasing the Bax/Bcl-2 ratio, which promotes the mitochondrial intrinsic apoptosis pathway. researchgate.netnih.govfrontiersin.org

Perturbations in Cell Cycle Progression

Bruceolides can interfere with the cell cycle, halting the progression of cancer cells through different phases. Bruceine A has been shown to induce cell cycle arrest in pancreatic cancer cells. acs.org Similarly, brusatol has been reported to induce G0-G1 cell cycle arrest in non-small cell lung cancer (NSCLC) cells and G1 arrest in prostate cancer cells. researchgate.netgoogle.com Bruceine D has been shown to induce cell cycle arrest in the S phase in gastric cancer cells. nih.gov These effects can be mediated through the modulation of various signaling pathways and the expression of cell cycle regulatory proteins.

Regulation of Autophagic Processes

The role of bruceolides in regulating autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, is also being investigated. Some studies suggest that bruceine derivatives can induce autophagy. For example, bruceine D has been shown to induce autophagy in lung cancer cells, and this induction appears to contribute to apoptosis. tiprpress.comnih.gov Evidence of autophagy induction includes the occurrence of autophagic vacuoles and the upregulation of markers like LC3-II, Beclin1, and Vps34. researchgate.net Conversely, one study indicated that an ethanol (B145695) extract of Brucea javanica inhibited autophagy in breast cancer cells, possibly by activating the PI3K/AKT/mTOR pathway. frontiersin.org This suggests that the effect on autophagy may vary depending on the specific this compound and cancer cell type.

Reversal of Preclinical Drug Resistance Mechanisms

Bruceolides show potential in overcoming drug resistance in cancer. Brusatol has been reported to enhance the efficacy of chemotherapy by inhibiting the Nrf2 signaling pathway, which is often implicated in chemoresistance. researchgate.netgoogle.comgoogle.com By suppressing Nrf2, brusatol can make cancer cells more vulnerable to conventional chemotherapeutic agents. researchgate.netgoogle.com Some research also suggests that bruceolides may act as protein synthesis inhibitors, a mechanism that could potentially circumvent certain resistance pathways. google.comnih.gov

Promotion of Cell Differentiation

Some quassinoids from Brucea javanica, such as brusatol, have been observed to induce differentiation in certain cancer cell lines, particularly leukemic cells. acs.org Brusatol-induced cell differentiation has been associated with the downregulation of c-Myc and activation of the NF-κB pathway. google.comnih.gov This ability to promote differentiation represents another mechanism by which bruceolides could potentially impact cancer cell fate, pushing them towards a less proliferative and more mature state. google.com

This compound is a quassinoid compound that has been isolated from Bischofia javanica. wikipedia.org While research on this compound itself specifically concerning its direct interaction with molecular chaperone systems like Heat Shock Protein 90 (HSP90) is limited in the provided search results, other quassinoids, such as brusatol and bruceantin, have been shown to target HSP90. mdpi.com This suggests a potential, though not explicitly detailed for this compound in these results, for quassinoids to influence chaperone function.

HSP90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis and is essential for the folding, stability, and function of a diverse range of client proteins. researchgate.netbiorxiv.orgnumberanalytics.com These client proteins are involved in numerous cellular processes, including cell cycle control, signal transduction, and apoptosis. wikipedia.orgwikipedia.org HSP90's function is ATP-dependent and involves cycles of binding and release of client proteins, often in cooperation with other chaperones and co-chaperones like Hsp70 and p23. researchgate.netbiorxiv.org

Inhibition of HSP90 disrupts the maturation and stability of its client proteins, leading to their ubiquitination and subsequent proteasomal degradation. researchgate.netwikipedia.org This mechanism is the basis for the investigation of HSP90 inhibitors as potential therapeutic agents, particularly in diseases where the stability of oncogenic client proteins is crucial for cell survival and proliferation. wikipedia.orgwikipedia.orgresearchgate.net

While the direct interaction of this compound with HSP90 is not explicitly detailed in the search results, studies on related quassinoids like brusatol and bruceantin indicate that they can exert their biological effects, including anti-cancer activity, by targeting HSP90. mdpi.com Molecular docking studies on brusatol derivatives have shown interactions with key residues in the HSP90 binding site, such as ARG243, TYR101, and LEU73, suggesting that these interactions play a role in the derivatives' binding stability and potential inhibitory effects on HSP90 function. mdpi.com These findings provide a basis for hypothesizing that this compound, as a related quassinoid, might also interact with the HSP90 chaperone system, although specific research confirming this for this compound was not found within the provided context.

Further research would be needed to specifically elucidate the molecular mechanisms by which this compound interacts with HSP90 or other molecular chaperone systems and the downstream effects of such interactions on cellular processes and client protein stability.

Preclinical Pharmacological Activities of Bruceolide and Its Analogues

Antineoplastic Efficacy in In Vitro Cellular Models

The antineoplastic properties of bruceolide and its analogues have been extensively investigated across a variety of human cancer cell lines. These studies consistently demonstrate potent cytotoxic and anti-proliferative effects, highlighting the potential of this class of compounds in oncology.

Activity Spectrum Across Diverse Cancer Cell Lines

This compound and its related quassinoids have demonstrated a broad spectrum of activity against numerous cancer cell lines. For instance, extracts from Brucea javanica, a primary source of these compounds, have shown strong apoptotic induction in non-small cell lung cancer (A549), hepatocellular carcinoma (Hep3B), breast cancer (MDA-MB-231), and esophageal squamous cell carcinoma (SLMT-1) cell lines. nih.gov

Analogues of this compound, such as bruceine A, bruceine D, and brusatol (B1667952), have also been individually assessed for their anticancer activities. Bruceine A has shown cytotoxicity against pancreatic cancer cells (MIA PaCa-2) with an IC50 value of 0.029 µmol/L. frontiersin.org Brusatol has demonstrated notable activity against pancreatic cancer cell lines PANC-1 and SW1990, with IC50 values of 0.36 and 0.10 µmol/L, respectively. frontiersin.org Furthermore, brusatol and bruceine B exhibited significant inhibitory effects on the HL-60 leukemia cell line, with IC50 values of 0.06 and 0.27 µmol/L, respectively. frontiersin.org

The cytotoxic effects of these compounds extend to various other cancer types. For example, bruceine D has shown high cytotoxicity against the T24 bladder cancer cell line. nih.gov In breast cancer, bruceine A has demonstrated cytotoxic effects against both MDA-MB-231 and MCF-7 cell lines. researchgate.net Other related compounds, such as brujavanol A and B, have shown significant cytotoxicity against human oral cancer cells. frontiersin.org

The following table summarizes the in vitro cytotoxic activity of this compound and its analogues across a range of cancer cell lines.

Compound/ExtractCancer Cell LineCancer TypeIC50 ValueReference
Bruceine AMIA PaCa-2Pancreatic Cancer0.029 µmol/L frontiersin.org
BrusatolPANC-1Pancreatic Cancer0.36 µmol/L frontiersin.org
BrusatolSW1990Pancreatic Cancer0.10 µmol/L frontiersin.org
Bruceine DT24Bladder Cancer7.65 ± 1.2 µg/mL nih.gov
Bruceine DCapan-2Pancreatic Cancer1.1 µmol/L frontiersin.org
BrusatolHL-60Leukemia0.06 µmol/L frontiersin.org
Bruceine BHL-60Leukemia0.27 µmol/L frontiersin.org
Brucea javanica ExtractA549Non-Small Cell Lung CancerNot specified nih.gov
Brucea javanica ExtractHep3BHepatocellular CarcinomaNot specified nih.gov
Brucea javanica ExtractMDA-MB-231Breast CancerNot specified nih.gov
Brucea javanica ExtractSLMT-1Esophageal Squamous Cell CarcinomaNot specified nih.gov
Brujavanol AHuman Oral CancerOral Cancer3.40 µmol/L frontiersin.org
Brujavanol BHuman Oral CancerOral Cancer6.45 µmol/L frontiersin.org
Brujavanol EHuman Oral Squamous Cell CarcinomaOral Cancer5.54 µmol/L frontiersin.org
Bruceanol GHuman Oral Squamous Cell CarcinomaOral Cancer0.55 µmol/L frontiersin.org

Selective Effects on Malignant Cells versus Normal Cells

A critical aspect of anticancer drug development is the ability to selectively target cancer cells while minimizing harm to normal, healthy cells. cancercenter.com Several studies have indicated that this compound and its analogues may possess this desirable characteristic. The selectivity of a compound is often expressed as a selectivity index (SI), which is the ratio of its cytotoxicity against normal cells to its cytotoxicity against cancer cells. A higher SI value suggests greater selectivity for cancer cells. researchgate.net

For example, while bruceine D was highly cytotoxic to T24 bladder cancer cells, it showed significantly lower cytotoxicity in normal human skin fibroblast cells (1BR3). nih.gov Similarly, the quassinoid bruceantinol (B162264) (BOL) was found to inhibit protein synthesis in colorectal cancer (CRC) cells but not in normal human colon epithelial cells. nih.gov This suggests a therapeutic window where these compounds could be effective against tumors with reduced toxicity to normal tissues.

In another study, while an extract of Brucea antidysenterica showed cytotoxic effects against various cancer cell lines, its effect on normal AML12 hepatocytes was comparatively lower, resulting in a selectivity index greater than one, which indicates a degree of cancer cell-specific toxicity. nih.gov

Antineoplastic Efficacy in In Vivo Animal Models

The promising in vitro results for this compound and its analogues have led to their evaluation in various in vivo animal models of cancer, further substantiating their potential as anticancer agents.

Evaluation in Xenograft Models of Various Malignancies

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. Bruceantin (B1667948), a this compound analogue, was initially shown to have activity against B16 melanoma, colon 38, and L1210 and P388 leukemia in mice. nih.gov More recently, an in vivo study using RPMI 8226 human multiple myeloma-SCID xenografts demonstrated that bruceantin could induce regression in both early and advanced tumors without overt toxicity. nih.gov

The analogue bruceantinol (BOL) has also demonstrated potent in vivo antitumor activity. In a mouse model bearing HCT116 colorectal cancer xenografts, BOL administration significantly suppressed tumor growth by over 90%. nih.gov In another study with MC38 tumor-bearing mice, BOL treatment led to a 59% and 77% decrease in tumor volume at different doses. nih.gov

Furthermore, semisynthetic derivatives of this compound have shown in vivo antitumor activity against human RXF 944XL renal xenografts in nude mice. acs.org

Application in Patient-Derived Orthotopic Xenograft (PDOX) Models

Patient-derived orthotopic xenograft (PDOX) models, which involve implanting a patient's tumor tissue into the corresponding organ of an immunodeficient mouse, are considered to be more clinically relevant than traditional xenograft models. iiarjournals.org

An important study evaluated the efficacy of Brucea javanica oil (BJO), which contains bruceolides, in a pancreatic cancer PDOX mouse model. iiarjournals.org The study found that BJO alone could significantly prolong the survival of the mice. iiarjournals.org This was the first time the in vivo efficacy of BJO was demonstrated in such a clinically relevant model for pancreatic cancer. iiarjournals.org

Preclinical Combinatorial Therapeutic Strategies

To enhance therapeutic efficacy and potentially overcome drug resistance, this compound and its analogues have been investigated in combination with standard chemotherapeutic agents.

In the pancreatic cancer PDOX model, the combination of Brucea javanica oil (BJO) and gemcitabine (B846) (GEM), a first-line chemotherapy for pancreatic cancer, resulted in a significantly greater reduction in tumor growth compared to GEM monotherapy. iiarjournals.org The combination therapy also led to increased apoptosis in the tumor tissue, indicating a synergistic effect. iiarjournals.org

Another study showed that Brucea javanica seed oil could enhance the radiosensitivity of esophageal cancer in vivo. frontiersin.org These findings suggest that this compound-containing preparations could serve as valuable adjuvants in combination with conventional cancer therapies.

Antimalarial Activity in Parasite Models

This compound, a quassinoid derived from Brucea javanica, and its analogues have demonstrated notable antimalarial properties. These compounds have been investigated for their ability to inhibit the growth of various Plasmodium species, the causative agents of malaria.

Inhibition of Plasmodium falciparum and Other Plasmodium Species

In vitro studies have confirmed the activity of this compound and its derivatives against Plasmodium falciparum, including chloroquine-resistant strains. While this compound itself has shown some activity, certain analogues have exhibited more potent inhibitory effects. For instance, brusatol, a related quassinoid, was found to be quite active against chloroquine-resistant isolates of P. falciparum, whereas this compound showed only a trace of activity in the same study. ebi.ac.uk

The investigation into the antimalarial potential of this compound extends to other Plasmodium species as well. In vivo studies using murine models infected with Plasmodium berghei have been instrumental in evaluating the efficacy of these compounds.

In Vitro and In Vivo Efficacy against Malarial Parasites

The in vitro efficacy of this compound against the FCR-3 strain of P. falciparum has been documented with a reported IC50 value of 745 ng/mL. researchgate.net However, synthetic modifications to the this compound structure have led to analogues with significantly enhanced potency.

A notable example is 3,15-di-O-acetylthis compound, an O-acylated derivative of this compound. This analogue demonstrated potent in vivo antimalarial activity against P. berghei in mice. ebi.ac.ukresearchgate.net The 50% effective dose (ED50) for 3,15-di-O-acetylthis compound was determined to be 0.46 ± 0.06 mg/kg/day. ebi.ac.ukresearchgate.net In comparison, the parent compound, this compound, was found to be only half as effective. ebi.ac.ukresearchgate.net Furthermore, the activity of 3,15-di-O-acetylthis compound was considerably higher than that of the clinically used antimalarial drugs chloroquine (B1663885) and artemisinin (B1665778) in the same study. ebi.ac.ukresearchgate.net

Further research into semisynthetic quassinoids has led to the development of 3,15-dialkyl carbonates of this compound. nih.govresearchgate.net Methyl, ethyl, and isopropyl carbonate derivatives showed pronounced in vitro activity. nih.govresearchgate.net When evaluated for in vivo antimalarial potency, the methyl and ethyl carbonates were found to significantly increase the life span of mice infected with P. berghei compared to both 3,15-di-O-acetylthis compound and chloroquine. nih.govresearchgate.net

Table 1: In Vitro and In Vivo Antimalarial Activity of this compound and Its Analogues

Compound Parasite Species Assay Type Activity Metric Value Reference
This compound Plasmodium falciparum (FCR-3) In Vitro IC50 745 ng/mL researchgate.net
This compound Plasmodium falciparum (Smith isolate) In Vitro Activity Trace ebi.ac.uk
Brusatol Plasmodium falciparum (Smith isolate) In Vitro Activity Active ebi.ac.uk
Bruceoside-A Plasmodium falciparum (Smith isolate) In Vitro Activity Inactive ebi.ac.uk
3,15-di-O-acetylthis compound Plasmodium berghei In Vivo ED50 0.46 ± 0.06 mg/kg/day ebi.ac.ukresearchgate.net
This compound Plasmodium berghei In Vivo ED50 ~0.92 mg/kg/day researchgate.net
Chloroquine Plasmodium berghei In Vivo ED50 ~1.84 mg/kg/day researchgate.net
Artemisinin Plasmodium berghei In Vivo ED50 ~5.52 mg/kg/day researchgate.net
This compound 3,15-dimethyl carbonate Plasmodium berghei In Vivo Efficacy Increased life span nih.govresearchgate.net
This compound 3,15-diethyl carbonate Plasmodium berghei In Vivo Efficacy Increased life span nih.govresearchgate.net

Antiprotozoal Activities

The pharmacological investigation of this compound and its related quassinoids extends to a range of other protozoan parasites, demonstrating a broader spectrum of antiprotozoal activity.

Effects on Entamoeba histolytica and Giardia intestinalis

Research has indicated that quassinoids, as a class of compounds, exhibit activity against various protozoa. However, studies have also highlighted a degree of selectivity in their action. One study noted that quassinoids display greater selectivity against Plasmodium falciparum compared to Entamoeba histolytica and Giardia intestinalis in vitro. academicjournals.org This suggests that while there may be some effect, it is less pronounced than their antimalarial activity.

Activity Against Toxoplasma gondii and Leishmania donovani

Similar to the findings for E. histolytica and G. intestinalis, quassinoids have been shown to have a more selective action against P. falciparum than against Toxoplasma gondii in vitro. academicjournals.org The anti-leishmanial activity of this compound and its analogues has also been a subject of investigation. Studies on other compounds, such as hydroxynaphthoquinones, have shown significant in vitro activity against Leishmania donovani amastigotes. psu.edu While specific data for this compound against L. donovani is less detailed in the provided context, the broader class of quassinoids has been assessed for general antiprotozoal effects.

Anti-inflammatory Mechanisms and Effects in Preclinical Systems

This compound and its analogues, belonging to the quassinoid class of natural products, have demonstrated notable anti-inflammatory properties in various preclinical models. ontosight.airesearchgate.net These compounds exert their effects through the modulation of key inflammatory pathways and mediators. The primary mechanisms involve the inhibition of pro-inflammatory enzymes and cytokines. ontosight.ai

In preclinical settings, the anti-inflammatory potential of these compounds has been investigated using both in vitro and in vivo models. For instance, extracts containing this compound have been shown to inhibit the production of nitric oxide, tumor necrosis factor (TNF-α), and prostaglandin (B15479496) E2 in vitro. scu.edu.au Furthermore, certain extracts and isolated compounds can block the translocation of the nuclear factor-kappa B (NF-κB) into the nucleus of lipopolysaccharide (LPS)-stimulated macrophages. scu.edu.au The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drugs.

In vivo studies have further substantiated these findings. For example, in a carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation, certain extracts have shown significant anti-inflammatory effects. mdpi.commdpi.com This model helps to evaluate the ability of a compound to reduce swelling and inflammation over a period of hours. mdpi.com The anti-inflammatory activity observed in these models is often attributed to the presence of various bioactive compounds, including flavonoids and terpenoids, which are known to possess anti-inflammatory properties. mdpi.comispub.com Some studies have also pointed to the ability of these compounds to stabilize red blood cell membranes and inhibit protein denaturation, which are additional mechanisms contributing to their anti-inflammatory effects. ispub.com

It's important to note that the anti-inflammatory effects of this compound and its analogues are often dose-dependent. mdpi.comispub.com The specific chemical structure of the analogue can also significantly influence its potency and efficacy.

Antiviral Potentials and Associated Preclinical Research

The antiviral activities of this compound and its analogues have been a subject of preclinical investigation. acs.orgresearchgate.net Quassinoids, the class of compounds to which this compound belongs, have shown a range of biological activities, including antiviral effects. acs.org The primary mechanism of action for many antiviral nucleoside analogues involves the inhibition of viral polymerase, an enzyme essential for viral genome replication. nih.govresearchgate.net These analogues, after being converted to their active triphosphate form within the cell, can be incorporated into the growing viral RNA or DNA chain, leading to premature termination of synthesis. researchgate.netnih.gov

Some compounds can also induce lethal mutagenesis, where the accumulation of mutations in the viral genome leads to a non-viable virus. nih.gov Additionally, some antiviral agents can target host cell factors that are necessary for viral replication, representing a broad-spectrum antiviral strategy. nih.gov

Preclinical research into the antiviral potential of this compound and its analogues is ongoing. Studies have explored their activity against a variety of viruses. For example, some bruceine derivatives have been reported to possess anti-HIV activity. acs.org The development of broad-spectrum antivirals is a significant goal in virology, and natural products like this compound are a valuable source of lead compounds for such research. nih.gov However, a detailed understanding of the specific molecular targets and mechanisms of action for this compound's antiviral effects is still an active area of research. frontiersin.org

Other Investigated Biological Activities (e.g., Antimicrobial, Antifoulant)

Beyond their anti-inflammatory and antiviral properties, this compound and its analogues have been investigated for a range of other biological activities in preclinical studies.

Antimicrobial Activity: this compound and its derivatives have demonstrated antimicrobial activities, including the inhibition of both bacterial and fungal growth. ontosight.ai The quest for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. mdpi.com Alkaloids and other natural compounds are being explored for their potential to combat these resistant strains. mdpi.com The mechanisms of antimicrobial action can vary, but they often involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antifoulant Activity: A notable area of research for this compound analogues is their potential as antifoulant agents. mdpi.comresearchgate.net Marine biofouling, the settlement and growth of organisms like barnacles on submerged surfaces, is a significant problem for maritime industries. mdpi.com There is a need for effective and environmentally friendly antifoulants to replace toxic compounds currently in use. researchgate.net

In this context, derivatives of brusatol, a related quassinoid, have been synthesized and evaluated for their ability to prevent the settlement of barnacle larvae. mdpi.comresearchgate.net Some of these derivatives have shown promising activity. mdpi.com Molecular docking studies suggest that these compounds may exert their antifouling effects by targeting proteins like Heat Shock Protein 90 (HSP90). mdpi.com The therapeutic index, represented by the ratio of the concentration causing toxicity to the concentration producing the desired effect (LC50/EC50), is a critical factor in the development of safe and effective antifoulants. mdpi.com

Methodological Approaches in Bruceolide Research

Advanced Analytical Techniques for Compound Characterization

The precise structural elucidation of bruceolide and its derivatives is fundamental to understanding their chemical and biological properties. A variety of advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H- and 13C-NMR spectroscopy are indispensable tools in the structural analysis of quassinoids like this compound. researchgate.net These techniques provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net Advanced NMR methods, such as one-bond and long-range heteronuclear correlation spectroscopy, have been used to obtain unambiguous assignments of the complex spectra of these molecules, clarifying previous ambiguities. researchgate.net For instance, proton homonuclear spectroscopy (COSY and delayed COSY) has been instrumental in establishing the relative stereochemistry at specific carbon atoms within the picrasan skeleton. researchgate.net The first reported NMR data for desmethyl-bruceines B and C were crucial for their structural confirmation. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is another critical technique for the characterization of bruceolides. capes.gov.br Techniques such as Electron Impact (EI), Chemical Ionization (CI), and Field Desorption (FD) mass spectrometry have been utilized to determine the molecular weight and fragmentation patterns of these compounds. capes.gov.briaea.org High-resolution mass spectrometry provides highly accurate molecular weight data, which is essential for determining the elemental composition of new compounds. nih.gov Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful method for identifying major bioactive substances like this compound in complex mixtures, such as aqueous extracts of Brucea javanica. oaepublish.comresearchgate.net

X-Ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state. nih.govwikipedia.org The crystal structure of this compound has been successfully determined, offering precise information about the spatial arrangement of its atoms and stereochemistry. nih.govresearchgate.net X-ray crystallography has also been used to confirm the structures of fluorinated derivatives of this compound. colab.ws This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov

Technique Application in this compound Research Key Findings
NMR Spectroscopy Elucidation of the carbon-hydrogen framework and stereochemistry. researchgate.netUnambiguous spectral assignments, establishment of relative stereochemistry. researchgate.net
Mass Spectrometry Determination of molecular weight and elemental composition. capes.gov.briaea.orgnih.govIdentification of this compound in plant extracts and confirmation of synthetic derivatives. oaepublish.comresearchgate.net
X-Ray Crystallography Definitive determination of the three-dimensional molecular structure. nih.govresearchgate.netPrecise atomic coordinates and absolute stereochemistry of this compound. nih.govresearchgate.net

State-of-the-Art Synthetic Chemistry Methods

The complex, highly oxygenated, and stereochemically rich structure of this compound presents a significant challenge for chemical synthesis. jst.go.jp Both total synthesis and semi-synthesis approaches have been employed to access this compound and its analogs for biological evaluation.

Total Synthesis: The total synthesis of quassinoids is a complex endeavor due to their intricate molecular architecture. jst.go.jpresearchgate.net The first total synthesis of bruceantin (B1667948), a related quassinoid, involved a multi-step strategy to construct the pentacyclic lactone core and introduce the necessary functional groups with correct stereochemistry. jst.go.jp These synthetic routes often involve sophisticated strategies such as biomimetic approaches, asymmetric reactions like the Sharpless asymmetric dihydroxylation, and catalytic cyclizations. rsc.org

Semi-synthesis: Semi-synthetic modification of naturally occurring quassinoids, such as brusatol (B1667952), is a more common approach to generate a variety of this compound derivatives. mdpi.com This involves chemical transformations of the natural product to introduce different functional groups, particularly at the C-15 position. mdpi.com For example, various acyl chlorides have been used to create a series of 15-O-acyl derivatives of this compound. mdpi.com These semi-synthetic efforts are crucial for exploring structure-activity relationships and developing analogs with improved properties. researchgate.net

Synthetic Approach Description Example in this compound Research
Total Synthesis Complete chemical synthesis of the molecule from simple starting materials. jst.go.jpDevelopment of a concise asymmetric total synthesis of related quassinoids like bruceolline J. rsc.org
Semi-synthesis Chemical modification of a naturally occurring precursor. mdpi.comEsterification of the C-15 hydroxyl group of this compound with various acyl chlorides to produce a library of analogs. mdpi.com

Development of High-Throughput Biological Screening Assays

To efficiently evaluate the biological activity of this compound and its numerous derivatives, high-throughput screening (HTS) assays are essential. These assays allow for the rapid testing of large numbers of compounds against specific biological targets or cellular processes.

Cell-Based Assays: Cytotoxicity assays are commonly used to screen for anticancer activity. thieme-connect.com A microdilution technique has been developed for assessing the in vitro cytotoxicity of quassinoids against human cancer cell lines like KB cells. researchgate.net Colony-formation assays are also employed to determine the ability of compounds to inhibit the proliferation of cancer cells. oaepublish.com For assessing antimalarial activity, in vitro assays measuring the inhibition of Plasmodium falciparum growth are utilized. researchgate.net

Biochemical Assays: Inhibition of protein synthesis is a known mechanism of action for some quassinoids. Cell-free translation experiments can be used to directly measure the inhibitory effect of this compound and its analogs on mRNA translation. nih.gov

The development of these screening methods enables the systematic evaluation of structure-activity relationships within a series of this compound analogs, guiding the design of more potent and selective compounds.

Design and Validation of In Vitro and In Vivo Preclinical Models

To investigate the therapeutic potential of this compound, a range of preclinical models are employed, from simple cell cultures to complex animal models. crownbio.comthemarkfoundation.org

In Vitro Models: These models are the first step in evaluating biological activity and include various cell-based systems. biobide.com

2D Cell Cultures: Human cancer cell lines, such as those derived from pancreatic adenocarcinoma (MIA PaCa-2) and colorectal cancer (HCT116), are routinely used to assess the cytotoxic and antiproliferative effects of this compound. nih.govnih.gov

3D Spheroid/Organoid Cultures: More advanced in vitro models, such as tumor spheroids, are being increasingly used. oaepublish.comdrugtargetreview.com These three-dimensional cultures better mimic the in vivo tumor microenvironment. drugtargetreview.com For example, spheroids of non-small cell lung carcinoma (NSCLC) H1975 cells have been used to evaluate the effects of this compound-containing extracts. oaepublish.com Patient-derived organoids are also emerging as powerful tools for preclinical drug evaluation. crownbio.comdrugtargetreview.com

In Vivo Models: Animal models are crucial for evaluating the efficacy and pharmacokinetics of drug candidates in a whole-organism context. championsoncology.comnih.gov

Xenograft Models: A common approach involves implanting human tumor cells into immunocompromised mice. nih.gov For instance, HCT116 xenograft models have been used to demonstrate the in vivo antitumor activity of this compound. nih.gov

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is directly implanted into a mouse, are considered more clinically relevant. championsoncology.comiiarjournals.org A pancreatic cancer PDX mouse model has been utilized to evaluate the efficacy of Brucea javanica oil, a source of bruceolides. iiarjournals.org

Malaria Models: To assess antimalarial activity, mouse models infected with Plasmodium berghei are commonly used. researchgate.net The efficacy of this compound and its derivatives is evaluated by measuring the suppression of parasitemia. researchgate.net

Model Type Specific Example Purpose in this compound Research
In Vitro MIA PaCa-2 human pancreatic cancer cell line nih.govTo assess the direct cytotoxic effects on cancer cells.
H1975 lung cancer spheroids oaepublish.comTo evaluate activity in a 3D model that better mimics a tumor.
In Vivo HCT116 colorectal cancer xenograft mice nih.govTo determine antitumor efficacy in a living organism.
Plasmodium berghei-infected mice researchgate.netTo evaluate antimalarial activity.

Computational Chemistry and Molecular Modeling

Computational methods play an increasingly important role in this compound research, providing insights into its mechanism of action and guiding the design of new derivatives. researchgate.netscirp.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is used to understand the binding mode of this compound and its analogs to their protein targets and to estimate the binding affinity, often expressed as a binding energy score. mdpi.comfrontiersin.org

Studies have used molecular docking to investigate the interaction of this compound with potential targets like extracellular signal-regulated protein kinase 2 (ERK2) and heat shock protein 90 (HSP90). mdpi.comnih.gov These studies predict the specific amino acid residues in the binding site that interact with the ligand through hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net For example, docking studies of this compound derivatives with HSP90 suggested that interactions with key residues like ARG243, TYR101, and LEU73 are important for binding. mdpi.comresearchgate.net The binding energy values obtained from these simulations can help to rationalize the observed biological activities of different derivatives. frontiersin.orgwarunayama.org

Target Protein Predicted Binding Energy of this compound Key Interacting Residues
ERK2 -8.488 kcal/mol nih.govNot specified in the provided context.
HSP90 -6.71 kcal/mol (for a derivative) mdpi.comLEU73, VAL92, TYR101, ILE88, ARG243, ILE99 mdpi.com

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to generate a predicted structure. This technique builds a model of the target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein.

In this compound research, where the specific protein targets may not always have a known crystal structure, homology modeling is a valuable tool. For instance, in the study of anti-settlement agents against barnacles, where HSP90 was a proposed target, a homology model of the barnacle HSP90 structure was generated based on related protein sequences. researchgate.net This modeled structure was then used for subsequent molecular docking studies with this compound derivatives to predict their binding modes and guide the design of new compounds. researchgate.net This approach allows for structure-based drug design even in the absence of an experimentally determined target structure.

Target Identification and Validation Strategies in Chemical Biology

The identification of molecular targets is a foundational step in understanding the mechanism of action of bioactive compounds like this compound. frontiersin.org In chemical biology and drug discovery, this process involves a variety of strategies that can be broadly categorized into direct biochemical methods, genetic interaction studies, and computational approaches. frontiersin.orgnih.gov These methodologies are not mutually exclusive and are often used in combination to provide a comprehensive understanding of a compound's on-target and off-target effects. frontiersin.org

Direct Biochemical Approaches

Direct biochemical approaches are fundamental to target identification as they aim to demonstrate the physical interaction between a small molecule and its protein target. nih.gov These methods often involve affinity-based techniques or functional assays that directly measure the effect of the compound on a protein's activity.

One of the primary biochemical methods is the use of affinity-based protein profiling. This strategy relies on chemically modifying the small molecule to create a "bait" that can capture its binding partners from a complex biological sample, such as a cell lysate. For instance, a biotin-conjugated version of brusatol (Bio-Bru), a close structural analog of this compound, was used in an affinity pull-down assay coupled with mass spectrometry to identify potential binding proteins. researchgate.net This experiment successfully identified Skp1 as a direct binding partner, revealing that the compound could disrupt the Skp1-Skp2 protein-protein interaction, thereby inhibiting the Skp2-SCF E3 ligase complex. researchgate.net

Another powerful direct approach is the use of high-throughput screening (HTS) with functional assays. In this method, large libraries of compounds are tested for their ability to modulate a specific, predefined biological activity. Quassinoids, the class of compounds to which this compound belongs, were identified as potent inhibitors of the transcription factor activating protein-1 (AP-1) through such a screening campaign. uzh.ch Subsequent cell-free and cellular assays can then be employed to confirm and quantify this activity. For example, the effect of this compound-related compounds on protein synthesis has been directly measured in such assay formats, confirming that inhibition of translation is a key mechanism of action. biorxiv.org

Further validation often involves biophysical techniques that measure the kinetics and thermodynamics of the binding event. biorxiv.org Methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity, confirming a direct interaction between the compound and a purified target protein.

Genetic Interaction Profiling

Genetic interaction profiling explores how a compound's effect is modified by specific genetic perturbations within a cell or organism. nih.gov These chemogenomic or chemical-genetic approaches can reveal the pathways and processes that a compound modulates, thereby providing strong evidence for its mechanism of action. nih.govpnas.org While large-scale synthetic genetic array (SGA) analyses specifically for this compound are not prominently documented, gene expression profiling has been extensively used to understand its functional interactions at a genomic level.

Gene expression analysis, often performed using RNA-sequencing (RNA-seq), provides a snapshot of the transcriptomic changes within a cell following treatment with a compound. nih.gov This "chemical-genetic signature" can be compared with databases of signatures from other compounds or from cells with known genetic mutations to infer a mechanism of action. nih.gov In a key study, the gene expression profile of A549 cells treated with brusatol was found to be highly similar to the profile induced by cycloheximide, a well-characterized inhibitor of protein synthesis. nih.gov This strong correlation provided compelling evidence that brusatol, and by extension this compound, functions as a protein translation inhibitor. nih.govbiorxiv.org

These profiling studies also identify the downstream consequences of target engagement. For example, while brusatol was found to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, gene expression analysis showed it did not initially change the mRNA level of Nrf2 itself. nih.gov Instead, it decreased the mRNA levels of Nrf2 target genes, such as NQO1 and GCLC. nih.gov This finding, combined with biochemical data, led to the discovery that brusatol acts post-translationally by reducing the half-life of the Nrf2 protein. nih.gov This detailed mechanistic insight demonstrates the power of integrating genetic profiling with biochemical validation. These studies can also reveal synergistic interactions; for instance, brusatol was shown to increase the efficacy of the BCL-2 inhibitor venetoclax (B612062) in lymphoma cells with low c-MYC levels, a finding with potential therapeutic implications. biorxiv.org

Computational Inference Methods

Computational, or in silico, methods use computer algorithms and modeling to predict the biological targets of small molecules. These approaches leverage vast databases of known ligand-target interactions, protein structures, and chemical properties to generate hypotheses that can then be tested experimentally. For this compound, computational strategies have been successfully employed to identify potential new targets.

One prominent example is the use of a sequential virtual screening process to identify novel inhibitors of extracellular signal-regulated protein kinase 2 (ERK2). frontiersin.org This multi-step computational workflow involved:

Machine Learning: A model was trained on known ERK2 inhibitors to learn the chemical features associated with binding. This model was then used to screen a large database of natural products to find compounds with similar features.

Molecular Docking: The compounds prioritized by the machine learning model, including this compound, were then subjected to molecular docking simulations. This technique predicts the preferred orientation of a ligand when bound to a protein target and estimates the binding affinity, represented as a binding free energy score.

Analysis: this compound was identified as a promising candidate with a strong predicted binding affinity to ERK2 (−8.488 kcal/mol). frontiersin.org

To further refine these predictions, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of the ligand and protein over time, providing insights into the stability of the predicted binding pose and the key interactions that maintain the complex. frontiersin.org Such computational approaches are cost-effective and time-efficient, allowing for the rapid screening of thousands of compounds against numerous targets to prioritize candidates for wet-lab validation.

Future Research Directions and Unresolved Challenges in Bruceolide Research

Comprehensive Elucidation of Multifaceted Pharmacological Mechanisms

A primary challenge in bruceolide research is the incomplete understanding of its complex pharmacological mechanisms. While initial studies have identified some molecular targets and signaling pathways, a comprehensive, systemic view is yet to be established. This compound's broad-ranging effects suggest that it interacts with multiple cellular components. Future investigations must aim to unravel this complexity to better predict its therapeutic effects and potential side effects. A deeper mechanistic understanding will be crucial for the rational design of more effective and safer this compound-based therapies.

Current research has implicated several signaling pathways in the anti-tumor effects of this compound and related compounds. These include the STAT3, AKT, and ERK pathways. Additionally, studies on the related compound Brusatol (B1667952) have shown modulation of the MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT, and Keap1/Nrf2/ARE signaling pathways. The challenge lies in delineating the precise role of this compound in these pathways and identifying its direct molecular targets.

Discovery and Development of Highly Selective this compound Analogues

The development of this compound as a therapeutic agent is hampered by its potential for off-target effects, a common issue with highly reactive natural products. A significant future direction is the discovery and development of this compound analogues with enhanced selectivity for specific molecular targets. This involves a detailed understanding of the structure-activity relationship (SAR) of the this compound scaffold.

Initial studies have shown that modifications at the C-3 and C-15 positions of the this compound core can significantly impact its cytotoxic activity. For instance, the synthesis of fluorinated quassinoids has demonstrated that altering the acyl group at C-15 can lead to analogues with potent anti-cancer activity. The key challenge is to design and synthesize analogues that not only retain or exceed the therapeutic potency of the parent compound but also exhibit a superior selectivity profile, thereby minimizing toxicity to healthy cells. This will require a combination of medicinal chemistry, computational modeling, and extensive biological screening.

Deeper Understanding of this compound Biosynthetic Pathways for Sustainable Production

The natural abundance of this compound is often low and variable, posing a significant challenge for its sustainable and large-scale production. A critical area of future research is the complete elucidation of the this compound biosynthetic pathway in its native plant species. Understanding the enzymatic steps involved in its formation will pave the way for biotechnological production methods.

Drawing parallels from the successful elucidation of biosynthetic pathways for other complex natural products, this research will likely involve a combination of genomics, transcriptomics, and metabolomics to identify the genes and enzymes responsible for this compound synthesis. Once the pathway is understood, metabolic engineering strategies can be employed in microbial or plant-based systems to produce this compound or its precursors in a controlled and sustainable manner. The primary challenge is the complexity of quassinoid biosynthesis, which involves numerous intricate enzymatic reactions.

Innovations in Preclinical Formulation and Delivery Systems

This compound's poor water solubility and potential for systemic toxicity present significant hurdles for its preclinical and clinical development. Future research must focus on innovative formulation and drug delivery strategies to overcome these limitations. The goal is to develop systems that can enhance the bioavailability of this compound, protect it from degradation, and deliver it specifically to the target tissues or cells, thereby increasing efficacy and reducing side effects.

Several advanced drug delivery systems are being explored for compounds with similar physicochemical properties. These include:

Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like this compound, improving their solubility and circulation time.

Nanoparticles: Polymeric nanoparticles can be engineered to carry this compound and can be surface-functionalized with targeting ligands to direct them to specific sites, such as tumors.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can improve the oral absorption of poorly soluble drugs.

The main challenge is to develop a formulation that is stable, biocompatible, and can be manufactured on a large scale. Each delivery system will require extensive preclinical evaluation to assess its pharmacokinetic profile and therapeutic efficacy.

Integration of Multi-Omics Data for Systems-Level Mechanistic Insights

To gain a holistic understanding of this compound's biological effects, future research will increasingly rely on the integration of multi-omics data. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to this compound treatment. By analyzing changes across these different molecular layers, researchers can identify novel drug targets, elucidate complex signaling networks, and discover biomarkers for predicting treatment response.

The application of multi-omics in drug discovery is a powerful tool for understanding the multifaceted actions of natural products. For instance, proteomics can identify the proteins that directly bind to this compound, while metabolomics can reveal the metabolic pathways that are altered upon treatment. The primary challenge in this field is the computational complexity of integrating and interpreting large and diverse datasets. Developing advanced bioinformatics tools and analytical strategies will be crucial for extracting meaningful biological insights from multi-omics studies of this compound.

Addressing Challenges in Scaling Up Synthesis for Research Applications

The limited availability of this compound from natural sources is a major bottleneck for extensive preclinical and clinical research. While total synthesis of such a complex molecule is scientifically challenging and often not economically viable for large-scale production, future efforts will likely focus on developing more efficient and scalable synthetic or semi-synthetic routes.

Q & A

Q. What standardized methodologies are recommended for isolating Bruceolide from natural sources?

this compound isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC) guided by bioactivity assays. Purity is validated via spectroscopic methods (NMR, MS) and comparison with published spectral data . Researchers should document solvent systems, retention times, and crystallization conditions to ensure reproducibility, as emphasized in experimental protocols for natural product isolation .

Q. How is this compound structurally characterized to confirm its chemical identity?

Structural elucidation combines spectroscopic analyses: 1^1H/13^{13}C NMR for functional groups and stereochemistry, high-resolution MS for molecular formula, and X-ray crystallography for absolute configuration. For novel derivatives, elemental analysis and 2D NMR (e.g., COSY, HMBC) are critical. Cross-referencing with existing databases (e.g., SciFinder) ensures accuracy .

Q. What in vitro assays are commonly employed to evaluate this compound’s bioactivity?

Standard assays include:

  • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Apoptosis : Flow cytometry with Annexin V/PI staining.
  • Enzyme inhibition : Fluorometric or colorimetric readouts for targets like topoisomerases. Controls (e.g., untreated cells, reference drugs) and triplicate replicates are mandatory to minimize variability .

Q. What key parameters should be prioritized in solubility and stability studies for preclinical this compound formulations?

Solubility is assessed via shake-flask methods in physiologically relevant buffers (pH 1.2–7.4). Stability studies under varying temperatures (4°C–40°C) and light exposure use HPLC to track degradation. For in vivo applications, vehicles like DMSO or cyclodextrins are tested for compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50_{50}50​) for this compound across studies?

Discrepancies often arise from differences in cell lines, assay conditions (e.g., incubation time, serum content), or compound purity. Standardization strategies include:

  • Inter-laboratory validation using shared this compound batches.
  • Meta-analysis of published data to identify confounding variables.
  • Dose-response curves with stringent quality controls (e.g., ≥95% purity via HPLC) .

Q. What experimental designs are optimal for assessing this compound’s in vivo efficacy in oncology models?

  • Xenograft models : Immunodeficient mice implanted with patient-derived tumors.
  • Dosage : MTD (maximum tolerated dose) determination via pilot toxicity studies.
  • Endpoints : Tumor volume (caliper measurements), survival rates, and metastatic burden (histopathology).
  • Controls : Vehicle-only and standard chemotherapeutics (e.g., paclitaxel). Blinded assessments reduce bias .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Predict binding affinities to targets like NF-κB or PI3K.
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
  • Validation : Synthetic modification of this compound’s scaffold followed by in vitro testing. Multidisciplinary collaboration ensures alignment between predictions and empirical data .

Q. What strategies are effective in elucidating this compound’s mechanism of action at the molecular level?

  • Transcriptomics/proteomics : RNA-seq or LC-MS/MS to identify dysregulated pathways.
  • CRISPR screens : Knockout libraries to pinpoint genetic dependencies.
  • Kinase profiling : Broad-spectrum kinase assays (e.g., KINOMEscan). Triangulating these datasets clarifies primary targets and off-effects .

Q. How should longitudinal studies be designed to evaluate this compound’s chronic toxicity?

  • Animal models : Repeated dosing (e.g., 90-day subchronic study) in rodents.
  • Biomarkers : Serum ALT/AST for hepatotoxicity, BUN/creatinine for nephrotoxicity.
  • Histopathology : Organ-specific analysis (liver, kidneys) post-necropsy.
  • Statistical power : Adequate sample size (n ≥ 8/group) to detect subtle effects .

Q. What methodological frameworks are suitable for studying this compound’s synergistic effects with other therapeutics?

  • Combination index (CI) : Chou-Talalay method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1).
  • Isobolograms : Graphical analysis of dose-response interactions.
  • In vivo validation : Co-administration with standard drugs (e.g., doxorubicin) in tumor-bearing models. Synergy is confirmed via enhanced efficacy without increased toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.